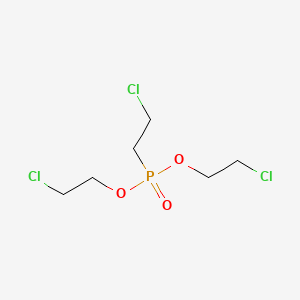
Fluroxene
Overview
Description
Fluroxene, chemically known as 2,2,2-trifluoroethyl vinyl ether, has been studied for its interaction with hepatic microsomal cytochrome P-450, revealing insights into its molecular structure and chemical behavior. It is metabolized by hepatic microsomal cytochrome P-450, indicating its involvement in complex biochemical processes (Ivanetich et al., 1976).
Synthesis Analysis
The synthesis of this compound involves interactions that are critical to its chemical properties and reactions. Studies have detailed its biotransformation in vivo, showcasing the metabolic pathways it undergoes in different organisms (Blake et al., 1967).
Molecular Structure Analysis
Investigations into this compound's molecular structure have identified its toxicity to be highly dependent on the trifluoroethyl moiety of its molecule, with modifications to the vinyl group altering the pattern of liver injury. This highlights the significance of its molecular components in determining its chemical behavior and potential toxicological effects (Harrison et al., 1976).
Chemical Reactions and Properties
This compound undergoes atmospheric degradation through oxidation, producing various compounds depending on the presence of NOx. These reactions highlight its environmental interactions and potential impact, providing insights into its chemical properties (Bravo et al., 2013).
Physical Properties Analysis
The study of this compound's physical properties includes its interaction with cytochrome P-450, leading to the alkylation of the prosthetic heme group. This interaction provides a deeper understanding of its physical behavior and how it affects biological systems (Ortiz de Montellano et al., 1982).
Chemical Properties Analysis
Semiempirical molecular orbital calculations have been utilized to understand the metabolism and suicide substrate functions of this compound. This analysis sheds light on the chemical properties of this compound, including its reactivity and interaction with enzymes (Adams et al., 1981).
Scientific Research Applications
Effect on Intracranial Pressure : Fluroxene can increase intracranial pressure in patients with space-occupying lesions, which can decrease cerebral perfusion pressure. However, hyperventilation can mitigate these effects, making this compound suitable for neuroanaesthesia under certain conditions (Jörgensen & Henriksen, 1973).
Placental Transmission and Maternal/Neonatal Elimination : this compound has been used in obstetric anesthesia and shows rapid onset and emergence compared to other agents. Studies have investigated its placental transfer and early elimination from both mother and neonate (Marx, Eckstein, & Halevy, 1973).
Toxicity Analysis : this compound's toxicity varies among animal species and is influenced by hepatic microsomal enzymes. It's particularly toxic to several animal species, with the trifluoroethyl moiety of this compound identified as the primary toxic component (Harrison et al., 1976).
Mutagenicity Evaluation : Studies on the potential mutagenicity of this compound, using the sister chromatid exchange test, found no indication of a mutagenic effect from short-term exposure to this compound in nitrous oxide (Husum, Wulf, & Niebuhr, 1982).
Central Sympathetic Excitation : this compound can cause central sympathetic nervous excitation, similar to other anesthetics like cyclopropane and diethyl ether. The effects vary with the concentration of this compound used (Skovsted & Price, 1970).
Metabolism and Environmental Impact : this compound undergoes biotransformation, with varying effects depending on the species. Its environmental impact has also been studied, focusing on atmospheric degradation and contribution to climate change (Bravo et al., 2013).
Effects on Myocardial Mechanics : Studies comparing the effects of this compound and enflurane on myocardial mechanics found similar reductions in myocardial performance in both normal and failing hearts (Kemmotsu, Hashimoto, & Shimosato, 1974).
Hepatotoxicity Assessment : Investigations into the hepatotoxicity of this compound revealed that it is relatively nonhepatotoxic except under certain conditions, though further study was recommended (Cannon & Dornette, 1964).
Biotransformation in Humans : this compound's biotransformation and excretion in humans have been studied, indicating that a significant portion is exhaled unaltered, with varying degrees of metabolite excretion (Gion et al., 1974).
Interaction with Hepatic Microsomal Cytochrome P-450 : this compound interacts with the cytochrome P-450 component of isolated rat hepatic microsomes, affecting metabolism and possibly playing a role in observed toxicities (Ivanetich et al., 1976).
Mechanism of Action
Target of Action
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic . The primary target of this compound is the central nervous system (CNS), where it induces a state of general anesthesia .
Mode of Action
Like other inhalational anesthetics, it is believed to interact with multiple targets in the cns, including gaba receptors, glutamate receptors, and ion channels . These interactions lead to a decrease in neuronal activity, resulting in loss of consciousness and pain sensation .
Biochemical Pathways
It is known that inhalational anesthetics generally disrupt normal neuronal signaling by altering the function of various neurotransmitter systems, including the gabaergic, glutamatergic, and cholinergic systems .
Pharmacokinetics
This compound is metabolized to 2,2,2-trifluoroethanol, a compound responsible for some of the toxicity seen with this compound use
Result of Action
The primary result of this compound’s action is the induction of general anesthesia, characterized by loss of consciousness and insensitivity to pain . It was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence that it could cause organ toxicity .
Safety and Hazards
properties
IUPAC Name |
2-ethenoxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEGDLSLRSOURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CH2OCH=CH2, C4H5F3O | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059957 | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
109 °F at 760 mmHg (NIOSH, 2023) | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.14 (NIOSH, 2023) - Denser than water; will sink | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
286 mmHg (NIOSH, 2023), 286.0 [mmHg] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
406-90-6 | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxene [USAN:INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUROXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, (2,2,2-trifluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluroxene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7JHA3G03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ether, 2,2,2-trifluoroethyl vinyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KO40D990.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fluroxene?
A1: While the precise mechanism of action of this compound, like many general anesthetics, remains incompletely understood, research suggests it exerts its anesthetic effects by depressing the central nervous system. [] This depression affects various physiological functions, including consciousness, pain perception, and motor responses. []
Q2: How does this compound affect sympathetic nervous system activity?
A2: Research indicates that this compound can cause central sympathetic nervous excitation. [] It achieves this by depressing medullary depressor neurons, ultimately leading to increased sympathetic outflow. []
Q3: What is the impact of this compound on respiration?
A3: this compound acts as a respiratory depressant. Studies show that as the anesthetic depth increases, the ventilatory response to CO2 progressively decreases. [] At deep levels of anesthesia, this compound can even lead to apnea. []
Q4: How does this compound affect uterine activity?
A4: Research shows that higher concentrations of this compound can decrease uterine blood flow and maternal blood pressure. [] In postpartum women, varying concentrations of this compound did not significantly alter uterine pressure, but responsiveness to oxytocin remained intact. []
Q5: What are the key metabolic pathways of this compound in different species?
A5: this compound undergoes biotransformation in the liver, primarily via cytochrome P450 enzymes. [, , , , , ] A significant metabolic pathway involves the oxidation of the trifluoroethyl moiety to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). [, , ] The ratio of these metabolites varies among species, influencing the anesthetic's toxicity. [, ] Notably, humans predominantly excrete TFAA, making them less susceptible to this compound toxicity compared to species that primarily produce TFE, such as rodents. [, , ]
Q6: What is the role of trifluoroethanol in this compound toxicity?
A6: Trifluoroethanol (TFE), a metabolite of this compound, is considered a significant contributor to the anesthetic's toxicity in certain species. [, , ] Studies in dogs showed that administration of TFE mimicked the toxicity observed with this compound anesthesia, suggesting a causal relationship. [] The extent of glutathione depletion in different species following this compound exposure also correlates with its toxicity, further implicating TFE in the process. []
Q7: How does phenobarbital pretreatment affect this compound toxicity?
A7: Pretreatment with phenobarbital, a drug known to induce cytochrome P450 enzymes, exacerbates this compound toxicity. [, ] This heightened toxicity is linked to increased production of toxic metabolites, particularly TFE, due to the induced enzymatic activity. [, ]
Q8: What is the significance of glutathione depletion in this compound toxicity?
A8: this compound anesthesia, particularly after phenobarbital pretreatment, can lead to significant depletion of glutathione, an important antioxidant, in various organs, including the liver, lung, and kidney. [] This depletion likely contributes to this compound's toxicity by compromising cellular defenses against oxidative stress. []
Q9: How does this compound compare to other anesthetic agents in terms of potency?
A9: this compound is considered less potent than halothane. [, ] This is reflected in the minimum alveolar concentration (MAC) required to prevent movement in response to surgical stimulation, with this compound requiring higher concentrations compared to halothane. [, ]
Q10: What are the potential implications of using epinephrine during this compound anesthesia?
A10: While some studies have raised concerns about the combined use of epinephrine and this compound potentially leading to cardiac arrhythmias, [] other research suggests that the combination can be safe under controlled conditions. []
Q11: What is the impact of this compound on intracranial pressure?
A11: this compound can potentially increase intracranial pressure, particularly in patients with pre-existing intracranial space-occupying lesions. [] This effect can be mitigated by maintaining hypocapnia (low PaCO2) through hyperventilation. []
Q12: How can Caenorhabditis elegans be used as a model organism to study this compound's effects?
A12: Caenorhabditis elegans (C.e.), a nematode with a well-defined nervous system and easily manipulated genetics, serves as a valuable model for studying anesthetic mechanisms. [] Researchers have established methods to assess anesthetic potency and explore the influence of genetic mutations on anesthetic susceptibility using C.e. [] This model holds promise for uncovering the genetic basis of anesthetic action and individual variability in response to anesthetics like this compound.
Q13: What are the implications of the relationship between this compound's lipid solubility and its effects on mitochondrial respiration?
A13: Studies on isolated rat liver mitochondria revealed that this compound, like other volatile anesthetics, inhibits mitochondrial respiration in a dose-dependent manner. [] This inhibition appears to be correlated with the anesthetic's lipid solubility, suggesting a potential link between the agent's physicochemical properties and its effects on cellular function. [] Further research is needed to elucidate the exact mechanisms underlying this relationship.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)


![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)



